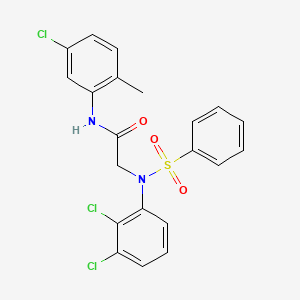![molecular formula C16H15IN2O3S B5144682 N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as AG-1478, is a chemical compound used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and proliferation. AG-1478 has been widely used in laboratory experiments to study the role of EGFR in various biological processes.
作用机制
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This inhibition of EGFR activity can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK. This inhibition can lead to the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been shown to inhibit angiogenesis and wound healing, which are processes that rely on EGFR signaling.
实验室实验的优点和局限性
One advantage of using N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide in laboratory experiments is its high potency and specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on various biological processes with a high degree of precision. However, one limitation of using N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research involving N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is the development of new EGFR inhibitors with improved potency and specificity. Another area of interest is the use of EGFR inhibitors in combination with other drugs to enhance their effectiveness in cancer treatment. Additionally, there is ongoing research into the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease, which may lead to new applications for EGFR inhibitors like N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide.
合成方法
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide can be synthesized using a multistep process that involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with N-(3,4-dimethoxyphenyl)amine to form N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide.
科学研究应用
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been used in numerous scientific studies to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been used to study the effects of EGFR inhibition on wound healing, angiogenesis, and other biological processes.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3S/c1-21-13-8-7-10(9-14(13)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXIKDIGVOXYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)

![ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)



![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)